molecular formula C14H20N2O2 B284176 N'-benzoyl-N,N-dipropylurea

N'-benzoyl-N,N-dipropylurea

Cat. No. B284176
M. Wt: 248.32 g/mol
InChI Key: MHABHDZRZNQCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-N,N-dipropylurea, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. BDP has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.

Mechanism of Action

The mechanism of action of N'-benzoyl-N,N-dipropylurea is not fully understood, but it is thought to involve the formation of a complex with the target molecule. This complex formation can lead to changes in the biochemical or physiological properties of the target molecule, which can be studied using various techniques.
Biochemical and Physiological Effects
N'-benzoyl-N,N-dipropylurea has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-ligand interactions. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-benzoyl-N,N-dipropylurea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemical assays. Another advantage is its relatively low cost and ease of synthesis. However, N'-benzoyl-N,N-dipropylurea does have some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving N'-benzoyl-N,N-dipropylurea. One area of interest is the development of new synthetic methods for N'-benzoyl-N,N-dipropylurea and related compounds. Another area of research is the study of the biological effects of N'-benzoyl-N,N-dipropylurea and its potential use as a therapeutic agent. Additionally, N'-benzoyl-N,N-dipropylurea could be used as a tool for the study of protein-ligand interactions and the development of new drugs.

Synthesis Methods

N'-benzoyl-N,N-dipropylurea can be synthesized through a multi-step process involving the reaction of benzoyl chloride with dipropylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and yields N'-benzoyl-N,N-dipropylurea as a white solid. Other methods of synthesis have also been reported, including the use of different reagents and solvents.

Scientific Research Applications

N'-benzoyl-N,N-dipropylurea has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a probe in biochemical assays. In particular, N'-benzoyl-N,N-dipropylurea has been found to be useful in the study of enzyme kinetics and protein-ligand interactions. It has also been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(dipropylcarbamoyl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18)

InChI Key

MHABHDZRZNQCLZ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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